1-[2-(2-Chlorophenyl)ethyl]hydrazine

Catalog No.
S1929608
CAS No.
30953-58-3
M.F
C8H11ClN2
M. Wt
170.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(2-Chlorophenyl)ethyl]hydrazine

CAS Number

30953-58-3

Product Name

1-[2-(2-Chlorophenyl)ethyl]hydrazine

IUPAC Name

2-(2-chlorophenyl)ethylhydrazine

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

InChI

InChI=1S/C8H11ClN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2

InChI Key

CDSGXKPWHWWJCU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCNN)Cl

Canonical SMILES

C1=CC=C(C(=C1)CCNN)Cl

1-[2-(2-Chlorophenyl)ethyl]hydrazine is an organic compound with the molecular formula C₈H₁₁ClN₂. It features a hydrazine functional group attached to a 2-chlorophenyl ethyl moiety. This compound is notable for its structural complexity and potential biological activity, making it a subject of interest in medicinal chemistry.

The synthesis of 1-[2-(2-Chlorophenyl)ethyl]hydrazine typically involves the reaction of ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate with hydrazine hydrate. The reaction is conducted in ethanol, where the hydrazine acts as a nucleophile, facilitating the formation of the hydrazine derivative through condensation reactions. The process yields the target compound with a moderate success rate (approximately 63% yield) after purification by recrystallization from ethanol .

The synthesis of 1-[2-(2-Chlorophenyl)ethyl]hydrazine can be summarized as follows:

  • Starting Materials: Ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate and hydrazine hydrate.
  • Reaction Conditions: The reaction is carried out in an ethanol solution at room temperature for approximately 24 hours.
  • Purification: Following the reaction, the solid product is filtered out, and the solvent is evaporated under vacuum. The crude product is then purified through recrystallization.

This method highlights the utility of hydrazine derivatives in organic synthesis and their role in forming more complex structures .

The potential applications of 1-[2-(2-Chlorophenyl)ethyl]hydrazine span various fields, particularly in medicinal chemistry. Its derivatives may be explored for:

  • Antiviral Agents: Given its preliminary biological activity against HIV.
  • Antimicrobial Agents: As part of research into new antibiotics or antifungal compounds.
  • Chemical Intermediates: In the synthesis of more complex organic molecules for pharmaceutical applications.

Interaction studies have indicated that compounds similar to 1-[2-(2-Chlorophenyl)ethyl]hydrazine may interact with various biological systems, particularly enzyme pathways involved in drug metabolism. Research has focused on understanding how these compounds are metabolized by liver enzymes, which may influence their pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with 1-[2-(2-Chlorophenyl)ethyl]hydrazine. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-Chlorophenylhydrazine hydrochlorideC₆H₈Cl₂N₂0.93
4-Chlorophenylhydrazine hydrochlorideC₆H₈Cl₂N₂0.90
1,2-Bis(2-chlorophenyl)hydrazineC₁₂H₁₀Cl₂N₂Unique
2,6-Dichlorophenylhydrazine hydrochlorideC₆H₈Cl₂N₂0.89
3,5-Dichlorophenylhydrazine hydrochlorideC₆H₈Cl₂N₂0.88

Uniqueness

What sets 1-[2-(2-Chlorophenyl)ethyl]hydrazine apart from these compounds is its specific substitution pattern and potential biological activities that may not be present in others. The unique combination of the chlorophenyl group with an ethyl chain enhances its lipophilicity and possibly its ability to penetrate biological membranes more effectively than some structurally similar compounds.

XLogP3

1.6

Dates

Last modified: 07-22-2023

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